

# Application of FIIN-1 in FGFR-Dependent Cancer Cell Line Models

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## Compound of Interest

Compound Name: FIIN-1

Cat. No.: B10783074

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## Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, due to mutations, gene amplifications, or translocations, is a key oncogenic driver in a variety of cancers, including bladder, stomach, lung, and endometrial cancers.[3][4] This has made FGFRs attractive targets for cancer therapy.

**FIIN-1** is a potent, selective, and irreversible inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, 2, 3, and 4).[3][5] It functions as a covalent inhibitor by forming a bond with a conserved cysteine residue in the P-loop of the ATP-binding site of FGFRs.[1][3] This irreversible binding leads to a sustained inhibition of FGFR signaling and subsequent suppression of tumor cell growth and proliferation in FGFR-dependent cancer models.[3] These application notes provide detailed protocols for the use of **FIIN-1** in cancer cell line models to assess its anti-proliferative activity and its effect on downstream signaling pathways.

## Data Presentation

### Biochemical Activity of FIIN-1

**FIIN-1** demonstrates potent inhibitory activity against FGFR isoforms 1, 2, and 3 in biochemical assays, with weaker activity against FGFR4.[3][5] Its irreversible nature, conferred by the

acrylamide functional group, contributes to its high potency compared to its reversible analog, FRIN-1.[3]

Kinase	FIIN-1 IC50 (nM)	FIIN-1 Kd (nM)
FGFR1	9.2[3][5]	2.8[3][5]
FGFR2	6.2[3][5]	6.9[3][5]
FGFR3	11.9[3][5]	5.4[3][5]
FGFR4	189[3][5]	120[3][5]
Blk	381[3]	65[3][5]
Flt1	661[3]	32[3][5]

Table 1: Biochemical potency and binding affinity of **FIIN-1** against FGFRs and other selected kinases. IC50 values were determined using Z'-lyte assays, and Kd values were determined by KinomeScan technology.

## Cellular Activity of FIIN-1 in FGFR-Dependent Cancer Cell Lines

**FIIN-1** effectively inhibits the proliferation of cancer cell lines that are dependent on FGFR signaling for their survival.[3] The half-maximal effective concentration (EC50) for cell viability inhibition is in the nanomolar range for sensitive cell lines, demonstrating the potent on-target effect of **FIIN-1** in a cellular context.[3][5] In general, **FIIN-1** exhibits greater potency than the non-covalent FGFR inhibitor, PD173074.[3]

Cell Line	Cancer Type	FGFR Status	FIIN-1 EC50 (nM)	PD173074 EC50 (nM)
KATO III	Stomach	FGFR2 Amplification	14[5]	30
SNU-16	Stomach	FGFR2 Amplification	30[5]	80
RT4	Bladder	FGFR3 Mutation	70[5]	150
SBC-3	Lung	-	80[5]	200
G-401	Kidney	-	140[5]	350
A2780	Ovary	-	220[5]	500
A2.1	Pancreas	-	230[5]	600
FU97	Stomach	-	650[5]	1200
G-402	Kidney	-	1650[5]	3000
RD-ES	Bone	-	2300[5]	4500
PA-1	Ovary	-	4600[5]	>10000
H520	Lung	FGFR1 Amplification	4500[5]	>10000

Table 2: Anti-proliferative activity of **FIIN-1** and PD173074 in a panel of human cancer cell lines. Cell viability was measured after 72 hours of treatment.

## Experimental Protocols

### Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of **FIIN-1** on the viability of adherent cancer cell lines using a colorimetric MTT assay.

Materials:

- FGFR-dependent cancer cell line(s) of interest

- Complete growth medium
- **FIIN-1** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding:
  - Trypsinize and count cells.
  - Seed 2,000-5,000 cells per well in a 96-well plate in 100  $\mu$ L of complete growth medium.
  - Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of **FIIN-1** in complete growth medium. It is recommended to perform a dose-response curve ranging from 1 nM to 10  $\mu$ M.
  - Include a vehicle control (DMSO) at the same final concentration as the highest **FIIN-1** concentration.
  - Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the appropriate concentration of **FIIN-1** or vehicle control.
  - Incubate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Assay:

- After the 72-hour incubation, add 20  $\mu$ L of MTT solution to each well.
- Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Subtract the background absorbance from a blank well (medium and MTT only).
  - Calculate the percentage of cell viability relative to the vehicle-treated control wells.
  - Plot the dose-response curve and determine the EC50 value using a suitable software (e.g., GraphPad Prism).

## Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition

This protocol details the procedure for assessing the inhibitory effect of **FIIN-1** on the phosphorylation of FGFR and its downstream effectors, such as ERK1/2.

Materials:

- FGFR-dependent cancer cell line(s)
- Complete growth medium
- **FIIN-1** (stock solution in DMSO)
- Serum-free medium
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit

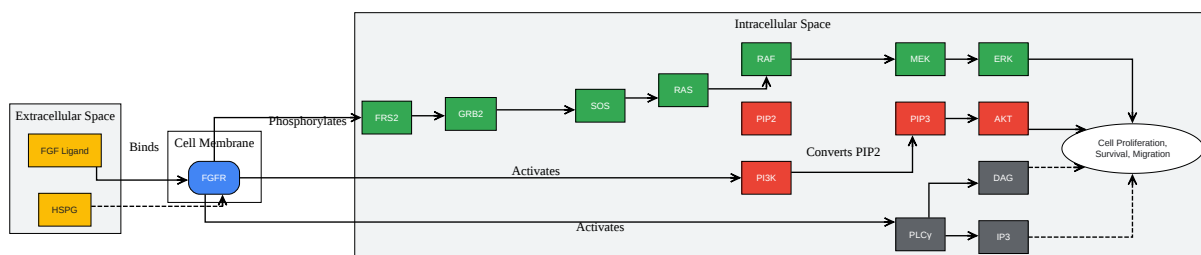
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Serum-starve the cells for 16-24 hours in serum-free medium.
  - Pre-treat the cells with various concentrations of **FIIN-1** (e.g., 20 nM, 100 nM, 500 nM) or vehicle control (DMSO) for 2-4 hours.
  - If required, stimulate the cells with the appropriate FGF ligand for 15-30 minutes.
- Cell Lysis and Protein Quantification:
  - Wash the cells twice with ice-cold PBS.
  - Add 100-200  $\mu$ L of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.

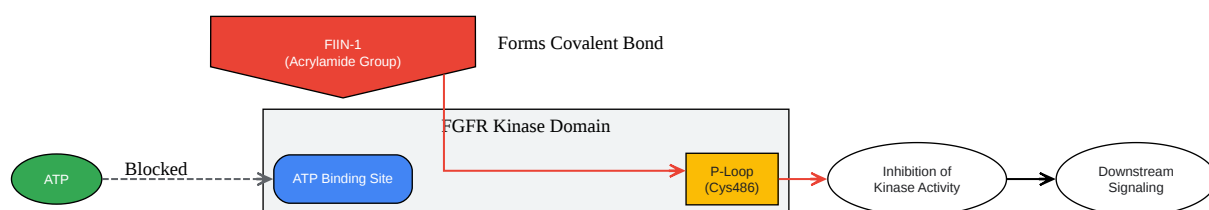
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.
  - Boil the samples at 95-100°C for 5-10 minutes.
  - Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
  - Prepare the ECL substrate according to the manufacturer's instructions.
  - Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
  - Analyze the band intensities to determine the effect of **FIIN-1** on protein phosphorylation.

## Mandatory Visualizations



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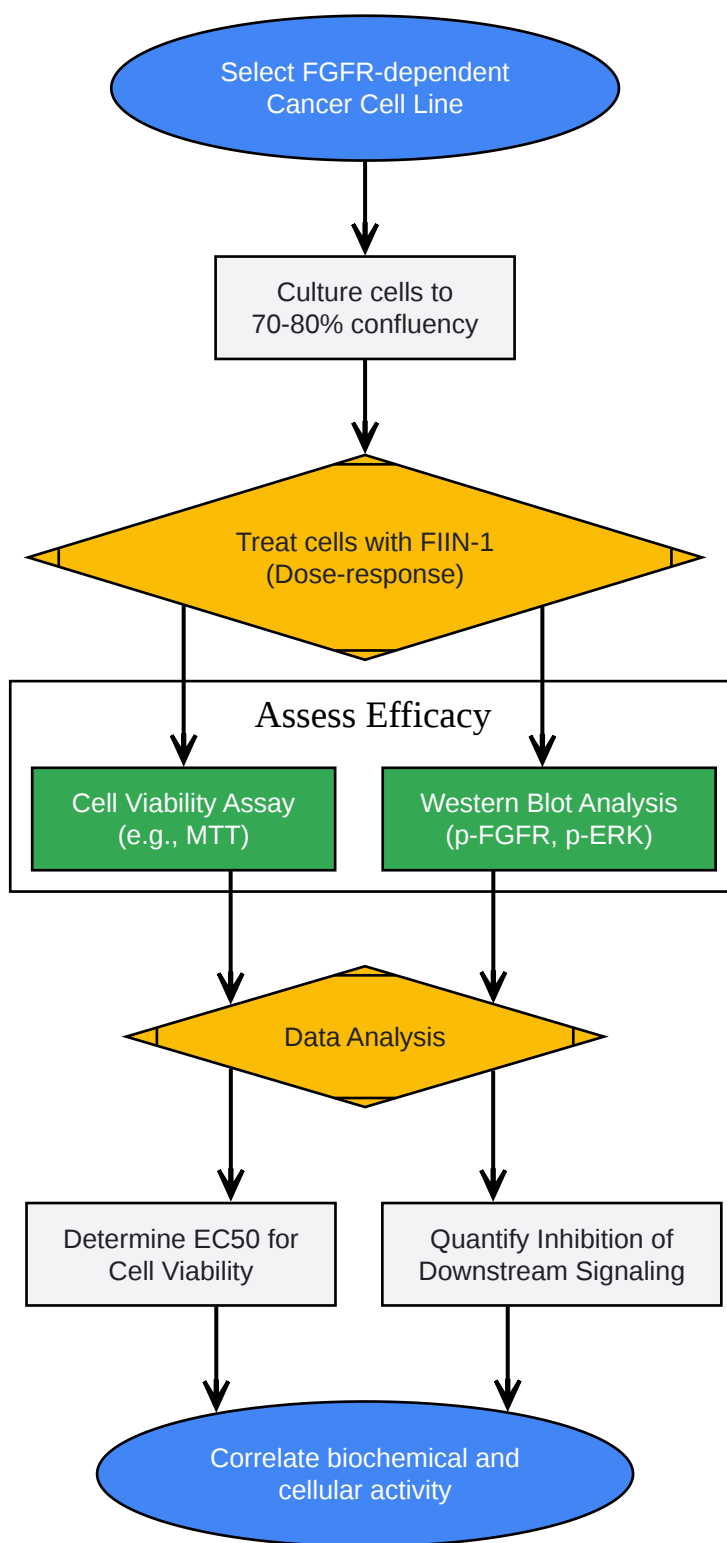
Caption: FGFR signaling pathway leading to cell proliferation and survival.



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Caption: Mechanism of action of **FIIN-1** as a covalent FGFR inhibitor.





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Caption: Experimental workflow for evaluating **FIIN-1** in cancer cell lines.

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